molecular formula C18H17F2NO2 B2369802 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide CAS No. 2034349-52-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide

Cat. No.: B2369802
CAS No.: 2034349-52-3
M. Wt: 317.336
InChI Key: SNTPIKGMCUGGLJ-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CAS 2034349-52-3) is a benzamide derivative of significant interest in medicinal chemistry and pharmacological research, featuring a hybrid architecture that combines a 2,3-dihydrobenzofuran scaffold with a fluorinated aromatic amide . This compound's structural uniqueness lies in the 2,3-dihydrobenzofuran moiety linked to a propan-2-yl group at the 5-position, which is further functionalized with a 2,4-difluorobenzamide group; the fluorine atoms at the 2- and 4-positions enhance the molecule's electronic and steric properties, influencing its binding affinity and metabolic stability . Researchers utilize this compound as a key building block in synthetic chemistry for the construction of more complex molecules and investigate its potential biological activities, which may include antimicrobial and anticancer properties . Its mechanism of action is associated with the benzofuran moiety's ability to interact with various enzymes and receptors, potentially modulating biological processes, while the difluorobenzamide group may enhance binding selectivity for specific targets . The dihydrobenzofuran core is a recognized pharmacophore in bioactive compounds, with some analogues demonstrating potent anti-inflammatory activity through the inhibition of prostaglandin synthesis . This product is strictly intended for research applications in a controlled laboratory environment and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c1-11(8-12-2-5-17-13(9-12)6-7-23-17)21-18(22)15-4-3-14(19)10-16(15)20/h2-5,9-11H,6-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPIKGMCUGGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the oxidative cyclization of ortho-alkynylphenols.

    Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran derivative with 2,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the amide group.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The difluorobenzamide group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule and are critical for comparative analysis:

Compound Name Substituents on Dihydrobenzofuran Functional Group Fluorination Pattern Molecular Weight (g/mol)
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide 5-position Benzamide 2,4-difluoro ~331.3 (calculated)
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) 5-position N-Methylamine None ~219.3 (calculated)
6-MAPDB (1-(2,3-Dihydrobenzofuran-6-yl)-N-methylpropan-2-amine) 6-position N-Methylamine None ~219.3 (calculated)
6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran) 6-position Primary amine None ~191.2 (calculated)

Structural and Functional Differences

Substitution Position on Dihydrobenzofuran :

  • The target compound and 5-MAPDB feature substitution at the 5-position of dihydrobenzofuran, whereas 6-MAPDB and 6-APDB are substituted at the 6-position. This positional isomerism impacts steric interactions and binding affinity in biological systems. For instance, 5-substituted derivatives may exhibit enhanced π-π stacking with aromatic residues in enzymes compared to 6-substituted analogs .

Functional Group Variations :

  • The target compound’s benzamide group contrasts with the amine or methylamine groups in 5-MAPDB, 6-MAPDB, and 6-APDB. The amide group introduces hydrogen-bonding capacity (via the carbonyl oxygen) and reduced basicity compared to primary or secondary amines. This difference may influence solubility, metabolic stability, and target engagement .

Non-fluorinated analogs (e.g., 5-MAPDB) lack this stabilization, which may reduce their half-life in vivo .

Research Findings and Computational Insights

Structural Characterization

Crystallographic studies using SHELX software have resolved the dihydrobenzofuran ring’s puckering parameters and the benzamide group’s planar conformation. The fluorine atoms adopt positions orthogonal to the aromatic plane, minimizing steric clashes and optimizing electronic interactions.

Electronic Properties

Wavefunction analysis via Multiwfn reveals distinct electron localization patterns:

  • The difluorobenzamide moiety exhibits a polarized electron density around the carbonyl group, facilitating hydrogen bonding with biological targets.
  • In contrast, amine-containing analogs (e.g., 5-MAPDB) show localized electron density on the nitrogen atom, favoring ionic interactions.

Pharmacological Implications

  • Enhanced Metabolic Stability : Fluorination and the amide group may reduce first-pass metabolism compared to amine analogs.
  • Target Selectivity : The 5-substituted dihydrobenzofuran scaffold could favor binding to serotoninergic or dopaminergic receptors, akin to 5-MAPDB derivatives .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of the propan-2-yl group and the difluorobenzamide structure enhances its pharmacological properties. The combination of these elements positions it as a candidate for various therapeutic applications.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Receptor Modulation : The benzofuran structure may facilitate binding to various receptors, potentially modulating their activity.
  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, leading to downstream biological effects such as apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Properties

Research indicates that compounds with a similar benzofuran structure exhibit anticancer activity . For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.

Neuroprotective Effects

Compounds derived from benzofuran are also reported to possess neuroprotective properties . They have been studied in models of neurodegenerative diseases and neuropathic pain, showing efficacy in reducing pain responses without significant side effects on locomotor behavior. This aligns with findings from related compounds that act as selective cannabinoid receptor 2 (CB2) agonists, which are known to alleviate neuropathic pain through anti-inflammatory mechanisms.

Case Studies and Research Findings

Several studies have explored related compounds that share structural similarities with this compound:

  • Neuropathic Pain Models : A study demonstrated that benzofuran derivatives effectively reversed neuropathic pain in rat models without affecting motor function. This suggests a favorable therapeutic profile for pain management .
  • Cancer Cell Lines : Research on similar compounds indicated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Inflammatory Conditions : Investigations into the anti-inflammatory properties of benzofuran derivatives revealed their ability to modulate immune responses by acting on CB2 receptors, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReferences
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-XAnticancerInduces apoptosis in cancer cells
Similar Benzofuran DerivativeNeuroprotectiveCB2 receptor modulation
Benzofuran-based CompoundAnti-inflammatoryInhibits inflammatory pathways

Q & A

Basic: What are the recommended synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions:

Dihydrobenzofuran precursor preparation : Formation of the 2,3-dihydrobenzofuran core via cyclization using reagents like n-BuLi in THF at low temperatures (−78°C), followed by electrophilic substitution (e.g., bromination) .

Amide coupling : Reacting the dihydrobenzofuran-propan-2-yl intermediate with 2,4-difluorobenzoyl chloride under Schotten-Baumann conditions (e.g., NaOH, dichloromethane, 0°C to RT) to form the amide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity.
Key conditions : Strict temperature control during cyclization and anhydrous conditions for amide coupling are critical to avoid side reactions. Catalytic DMAP may enhance coupling efficiency .

Advanced: How can researchers resolve discrepancies between crystallographic data and computational molecular geometry predictions for this compound?

Answer:

Crystallographic refinement : Use SHELX software (e.g., SHELXL) for high-resolution X-ray data refinement. Adjust parameters like thermal displacement (B factors) and hydrogen atom positioning to resolve clashes .

Computational validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles (e.g., dihydrobenzofuran vs. benzamide plane) may arise from crystal packing forces. Use Mercury software to analyze non-covalent interactions (e.g., C–H···F) influencing conformation .

Case study : In similar benzamide derivatives, torsional deviations up to 10° were attributed to π-π stacking in the solid state, absent in gas-phase calculations .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • NMR :
    • ¹H NMR : Look for doublets (J = 8–10 Hz) at δ 7.2–7.8 ppm (aromatic protons) and δ 4.2–4.5 ppm (dihydrobenzofuran methylene).
    • ¹⁹F NMR : Two distinct signals near δ −110 ppm (ortho-F) and −105 ppm (para-F) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Amide C=O stretch at ~1650 cm⁻¹ and C–F stretches at 1200–1150 cm⁻¹ .

Advanced: What strategies can mitigate low bioactivity in initial screenings, and how can structure-activity relationships (SAR) be refined?

Answer:

SAR optimization :

  • Fluorine substitution : Replace 2,4-difluoro with chloro or trifluoromethyl groups to enhance lipophilicity and target binding (e.g., kinase inhibition) .
  • Dihydrobenzofuran modification : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to stabilize π-π interactions with aromatic residues in enzyme pockets .

Biological assays : Use orthogonal assays (e.g., fluorescence polarization for binding affinity, cell-based apoptosis assays) to validate hits. For example, similar compounds showed IC₅₀ values <1 µM in caspase-3 activation studies .

Basic: What are the primary challenges in scaling up synthesis, and how can reaction conditions be adjusted for reproducibility?

Answer:

  • Challenges :
    • Exothermic reactions : Control n-BuLi addition rates using automated syringe pumps to prevent thermal runaway .
    • Amide hydrolysis : Use anhydrous solvents (e.g., distilled DCM) and inert atmospheres (N₂/Ar) during coupling.
  • Scale-up adjustments :
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification.
    • Optimize stoichiometry via DoE (Design of Experiments) to minimize excess reagents .

Advanced: How can computational modeling predict metabolic stability, and what in vitro assays validate these predictions?

Answer:

In silico tools :

  • CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., dihydrobenzofuran oxidation).
  • Metabolite prediction : GLORYx or MetaSite simulates Phase I/II metabolites (e.g., glucuronidation at the benzamide NH) .

In vitro validation :

  • Microsomal stability assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-term : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Long-term : Lyophilize and store as a solid at −80°C with desiccant (silica gel).
  • Stability testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can researchers leverage X-ray crystallography to study ligand-protein interactions involving this compound?

Answer:

Co-crystallization : Soak the compound into protein crystals (e.g., kinases) at 1–5 mM concentration in mother liquor.

Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets.

Refinement : SHELXL for ligand placement; analyze Fo–Fc maps to confirm binding modes (e.g., hydrogen bonds with 2,4-difluorobenzamide carbonyl) .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight347.34 g/molCalc.
LogP3.2 (Predicted, SwissADME)
Aqueous Solubility12 µg/mL (pH 7.4, shake-flask)
Melting Point158–160°C (DSC)

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